rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride is a chemical compound notable for its unique structural features and potential applications in various scientific fields, particularly in medicinal chemistry. This compound contains a cyclopropane ring substituted with a difluorophenyl group and an amine group, making it a significant subject of research in organic chemistry. Its molecular formula is , and it has a molecular weight of approximately 205.63 g/mol.
This compound is classified as an organic amine and is part of a broader category of cyclopropane derivatives. It is often synthesized for research purposes and has been identified as a precursor in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of heart attacks and strokes . The compound's unique stereochemistry contributes to its pharmacological properties, making it an important target for drug development.
The synthesis of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride typically involves several key steps:
These synthetic routes allow for the production of this compound in a laboratory setting, facilitating further exploration of its properties and applications.
The molecular structure of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride features a cyclopropane ring that is chiral due to the presence of two stereogenic centers at positions 1 and 2. The difluorophenyl group enhances its structural complexity and contributes to its biological activity.
The presence of difluorine atoms in the phenyl ring significantly affects the electronic properties and reactivity of the compound.
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific biological targets such as enzymes or receptors. Its unique structure allows it to bind effectively to these targets, modulating their activity. This modulation can lead to various biological effects including changes in signal transduction pathways, metabolic regulation, and gene expression .
These properties are crucial for understanding how this compound behaves in different environments and applications.
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride has several significant applications:
The synthesis of rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride (Molecular Formula: C₉H₁₀ClF₂N, Molecular Weight: 205.63 g/mol) presents significant challenges in stereochemical control due to the presence of two chiral centers within the strained cyclopropane ring system. This compound serves as a critical chiral building block in pharmaceutical synthesis, most notably for antiplatelet agents like Ticagrelor [1] . The thermodynamically unstable (1R,2R) configuration requires specialized synthetic strategies to overcome inherent geometric constraints and achieve high diastereomeric and enantiomeric purity.
The core cyclopropane structure is typically constructed via diastereoselective cyclopropanation of 3,4-difluorophenyl-substituted alkenes using diazo compounds. Methyl (E)-3-(3,4-difluorophenyl)acrylate serves as the predominant precursor, undergoing cyclopropanation with ethyl diazoacetate under catalytic conditions. Key reaction parameters include:
The resulting cyclopropane carboxylate esters (trans/cis mixtures) are separated chromatographically or crystallographically. The trans-isomer undergoes sequential transformations: hydrolysis to the carboxylic acid, Curtius rearrangement via diphenylphosphoryl azide (DPPA) to form the isocyanate, and hydrolysis to yield the racemic trans-cyclopropylamine [1]. The stereochemical integrity of the cyclopropane ring is maintained throughout these transformations, with the relative trans configuration critical for subsequent resolution.
Table 1: Key Reaction Parameters in Cyclopropanation Step
Parameter | Optimal Conditions | Impact on Yield/Selectivity |
---|---|---|
Catalyst | Rh₂(OAc)₄ (0.5 mol%) | ~80% yield, 5:1 dr |
Temperature | -10°C to 0°C | Prevents diazo dimerization |
Solvent | Anhydrous CH₂Cl₂ | Enhances catalyst lifetime |
Addition Rate | Slow addition of diazo compound | Minimizes side reactions |
Alkene:Diazo Ratio | 1:1.2 | Ensures complete alkene conversion |
Racemic trans-2-(3,4-difluorophenyl)cyclopropanamine requires chiral resolution to isolate the pharmacologically relevant (1R,2R)-enantiomer. Two predominant methodologies are employed:
Diastereomeric Salt Formation: The racemic amine is reacted with chiral acids, with (R)-(-)-mandelic acid demonstrating exceptional discrimination. The (1R,2R)-amine·(R)-mandelate salt crystallizes preferentially from ethanol/water mixtures, achieving >98% diastereomeric excess after recrystallization. Acid liberation yields enantiomerically pure (1R,2R)-amine [9].
Corey-Bakshi-Shibata (CBS) Reduction: Prochiral ketone precursors undergo enantioselective reduction using (R)-CBS catalyst with borane-dimethylsulfide complex. This method achieves up to 98% ee for the (1R,2R) alcohol intermediate, which is converted to the target amine via Mitsunobu azidation and reduction .
The hydrochloride salt is formed by treating the resolved amine with HCl in anhydrous ether, yielding a crystalline solid stable under inert storage at -20°C [8] .
Table 2: Resolution Efficiency Comparison
Resolution Method | Resolving Agent | ee Achieved | Yield |
---|---|---|---|
Diastereomeric Salt | (R)-Mandelic acid | ≥98% | 35-40% |
CBS Reduction | (R)-CBS/BH₃·SMe₂ | 95-98% | 60-65% |
Enzymatic Resolution | Lipase PS-C Amano II | 90% | 25-30% |
Transition metal catalysts dictate both yield and stereoselectivity in cyclopropanation. Their mechanistic roles include:
Recent advances employ dirhodium tetraprolinate catalysts (e.g., Rh₂(S-TBSP)₄), achieving 92% ee in cyclopropanation through hydrogen-bonding interactions between the prolinate ligands and the difluorophenyl substrate . Catalyst decomposition pathways remain problematic above 40°C, necessitating precise temperature control during exothermic diazo additions.
Maximizing (1R,2R) output requires multi-factorial optimization:
Post-cyclopropanation diastereomer enrichment exploits differential crystallization behavior. The trans-diester crystallizes selectively from hexane/ethyl acetate (4:1), while the cis-isomer remains in solution. One-pot enzymatic hydrolysis-kinetic resolution using Candida antarctica lipase selectively hydrolyzes the trans-diester, simplifying purification .
Table 3: Stereoisomeric Properties of 2-(3,4-Difluorophenyl)cyclopropylamine Derivatives
Stereoisomer | CAS Number | Relative Configuration | Pharmacological Role |
---|---|---|---|
rel-(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | 2517869-16-6 | trans | Ticagrelor intermediate |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | 1402222-66-5 | cis | Ticagrelor impurity E |
rel-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine hydrochloride | 1156491-10-9 | cis | Reference standard |
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine (R)-mandelate | 376608-71-8 | cis | Ticagrelor Related Compound A |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2